2-(Azetidin-3-yl(methyl)amino)-2-(thiophen-2-yl)acetonitrile
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Overview
Description
2-(Azetidin-3-yl(methyl)amino)-2-(thiophen-2-yl)acetonitrile is a synthetic organic compound that features an azetidine ring, a thiophene ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl(methyl)amino)-2-(thiophen-2-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step might involve coupling reactions such as Suzuki or Stille coupling.
Addition of the Nitrile Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the thiophene ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The azetidine ring and thiophene ring might participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, it might be investigated for its potential as a drug candidate, particularly for its interactions with specific biological targets.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)acetonitrile: Lacks the thiophene ring.
2-(Thiophen-2-yl)acetonitrile: Lacks the azetidine ring.
2-(Azetidin-3-yl(methyl)amino)acetonitrile: Lacks the thiophene ring.
Uniqueness
The presence of both the azetidine and thiophene rings, along with the nitrile group, might confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-[azetidin-3-yl(methyl)amino]-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c1-13(8-6-12-7-8)9(5-11)10-3-2-4-14-10/h2-4,8-9,12H,6-7H2,1H3 |
InChI Key |
SJEHVGYXSZBBAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CNC1)C(C#N)C2=CC=CS2 |
Origin of Product |
United States |
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